

Application Notes & Protocols: 2-Chloro-4-methoxy-5-nitropyridine in Agrochemical Synthesis

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Compound of Interest

Compound Name: 2-Chloro-4-methoxy-5-nitropyridine

Cat. No.: B1386962

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Abstract

These application notes provide a comprehensive technical guide for researchers, chemists, and process development scientists on the strategic application of **2-Chloro-4-methoxy-5-nitropyridine** in the synthesis of modern agrochemicals. This document elucidates the chemical properties, reactivity, and detailed protocols for its use as a pivotal intermediate, with a primary focus on the synthesis of sulfonylurea herbicides. The causality behind experimental choices, safety protocols, and reaction mechanisms are detailed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of 2-Chloro-4-methoxy-5-nitropyridine

2-Chloro-4-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of a variety of biologically active molecules, particularly in the agrochemical sector.^{[1][2]} Its strategic value stems from the specific arrangement of its substituents on the pyridine ring:

- **2-Chloro Group:** A reactive site, susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the facile introduction of various functional groups.

- **4-Methoxy Group:** An electron-donating group that influences the regioselectivity of reactions.
- **5-Nitro Group:** A strong electron-withdrawing group that activates the pyridine ring, particularly the 2-position, towards nucleophilic attack. This activation is crucial for the compound's utility as a synthetic intermediate.^[3]

This unique combination of functional groups makes **2-Chloro-4-methoxy-5-nitropyridine** an important intermediate in the production of high-efficacy, low-dosage herbicides, contributing to more efficient and sustainable agricultural practices.^[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in synthesis.

Table 1: Physicochemical Properties of **2-Chloro-4-methoxy-5-nitropyridine**^{[4][5][6]}

Property	Value
CAS Number	607373-83-1
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃
Molecular Weight	188.57 g/mol
Appearance	Pale yellow to yellow solid
Melting Point	Not specified, but related compounds have defined melting points.
Solubility	Insoluble in water, soluble in common organic solvents like ether and carbon tetrachloride. ^[3]

Safety and Handling

2-Chloro-4-methoxy-5-nitropyridine is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.^[7]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] It is harmful if swallowed, in contact with skin, or if inhaled.[9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
- Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[11]

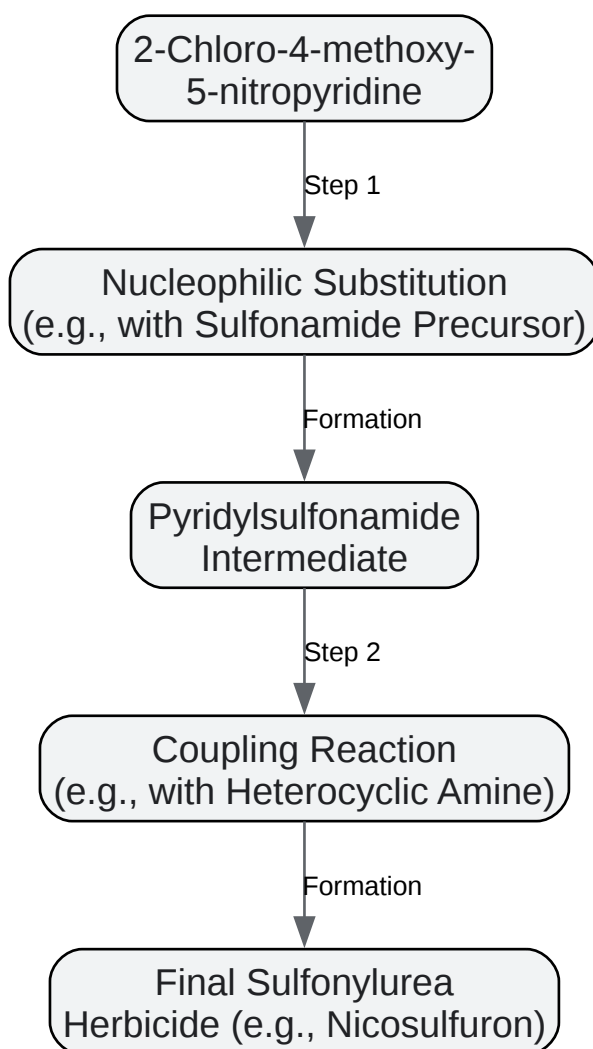
Core Application: Synthesis of Sulfonylurea Herbicides

The primary application of **2-Chloro-4-methoxy-5-nitropyridine** is as a key precursor in the synthesis of sulfonylurea herbicides.[12][13] These herbicides are known for their high efficacy at low application rates and target the acetohydroxyacid synthase (AHAS) enzyme in plants, which is essential for the biosynthesis of branched-chain amino acids.[13]

General Synthetic Strategy

The synthesis of sulfonylurea herbicides typically involves the coupling of a sulfonamide moiety with a heterocyclic amine via an isocyanate or carbamate intermediate.[14] **2-Chloro-4-methoxy-5-nitropyridine** is instrumental in constructing the pyridylsulfonamide portion of the final molecule.

The general workflow can be visualized as follows:



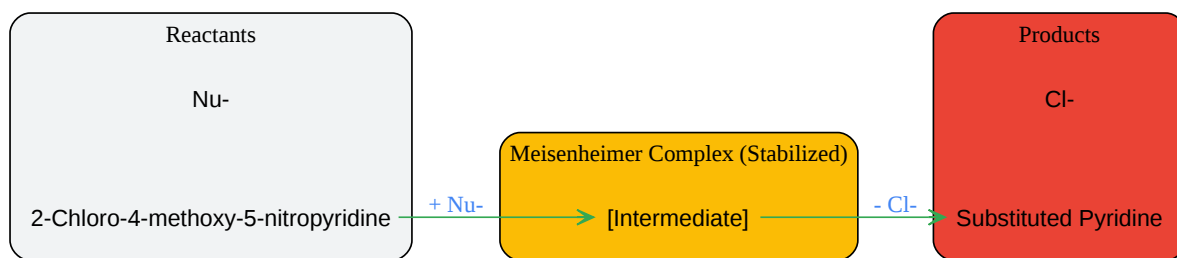
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Caption: General workflow for sulfonylurea herbicide synthesis.

A prominent example of a sulfonylurea herbicide is Nicosulfuron, and intermediates derived from substituted nitropyridines are crucial for its synthesis.[15][16][17]

Key Reaction Mechanism: Nucleophilic Aromatic Substitution (S_NAr)

The key transformation involving **2-Chloro-4-methoxy-5-nitropyridine** is a nucleophilic aromatic substitution (S_NAr) reaction. The chlorine atom at the C-2 position is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing nitro group at the C-5 position, which stabilizes the negatively charged Meisenheimer complex intermediate.



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Caption: SNAr mechanism on the pyridine ring.

This predictable reactivity allows for the precise and efficient construction of the desired pyridylsulfonamide core structure, a critical step in the synthesis of herbicides like Nicosulfuron. [\[18\]](#)[\[19\]](#)

Detailed Experimental Protocol: Synthesis of a Pyridylsulfonamide Intermediate

This protocol describes a representative synthesis of a key intermediate for a sulfonylurea herbicide, starting from **2-Chloro-4-methoxy-5-nitropyridine**.

Objective: To synthesize N-(4,6-dimethoxypyrimidin-2-yl)-N'-((4-methoxy-5-nitropyridin-2-yl)sulfonyl)urea, a precursor to a Nicosulfuron-like herbicide.

Disclaimer: This protocol is a representative example based on established chemical principles for sulfonylurea synthesis and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials and Reagents

Reagent	CAS No.	M.W. (g/mol)	Quantity
2-Chloro-4-methoxy-5-nitropyridine	607373-83-1	188.57	10.0 g
2-Amino-4,6-dimethoxypyrimidine	36315-01-2	155.15	8.2 g
Sodium Hydride (60% in mineral oil)	7646-69-7	24.00	2.3 g
Thionyl Chloride	7719-09-7	118.97	Excess
Triethylamine	121-44-8	101.19	1.5 eq
Anhydrous Tetrahydrofuran (THF)	109-99-9	-	200 mL
Anhydrous Dichloromethane (DCM)	75-09-2	-	150 mL

Equipment

- Three-neck round-bottom flask (500 mL)
- Magnetic stirrer and heating mantle
- Reflux condenser with a drying tube (CaCl₂)
- Dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)
- Standard laboratory glassware
- Rotary evaporator

Step-by-Step Procedure

Part A: Synthesis of 2-Sulfonyl chloride-N,N-dimethylnicotinamide (Hypothetical Intermediate based on Nicosulfuron synthesis)

This part is based on the general synthesis of the pyridinesulfonyl chloride moiety needed for coupling.

- Preparation: A 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with a precursor like 2-mercapto-N,N-dimethylnicotinamide (derived from 2-chloro-N,N-dimethylnicotinamide).^[15]
- Chlorination: The starting material is dissolved in a suitable solvent (e.g., glacial acetic acid). Chlorine gas is bubbled through the solution at a controlled temperature (e.g., 0-10 °C). The reaction progress is monitored by TLC.
- Work-up: Upon completion, the reaction mixture is poured into ice water. The precipitated product, 2-chlorosulfonyl-N,N-dimethylnicotinamide, is filtered, washed with cold water, and dried under vacuum.

Part B: Coupling Reaction to form the Sulfonylurea Bridge

- Preparation of Isocyanate: In a flame-dried 500 mL three-neck flask under an inert atmosphere, 2-chlorosulfonyl-N,N-dimethylnicotinamide (1.0 eq) is dissolved in anhydrous acetonitrile. Sodium cyanate (1.5 eq) and triethylamine (1.5 eq) are added.^[19] The mixture is stirred at 25-30 °C for 5-6 hours to form the corresponding isocyanate in situ.
 - Causality: The use of sodium cyanate provides a safer alternative to highly toxic phosgene for generating the isocyanate.^{[17][19]} Triethylamine acts as a base to facilitate the reaction. Anhydrous conditions are critical to prevent hydrolysis of the reactive isocyanate intermediate.
- Condensation: In a separate flask, 2-amino-4,6-dimethoxypyrimidine (1.2 eq) is dissolved in anhydrous acetonitrile.^[15]
- Reaction: The solution of 2-amino-4,6-dimethoxypyrimidine is added dropwise to the in situ generated isocyanate solution. The reaction mixture is stirred at ambient temperature for 1-2 hours.^[19]

- Causality: The nucleophilic amine of the pyrimidine attacks the electrophilic carbon of the isocyanate, forming the stable sulfonylurea linkage.
- Work-up and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The residue is taken up in dichloromethane and washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final nicosulfuron product.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- ¹H NMR and ¹³C NMR: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To determine the purity.

Conclusion

2-Chloro-4-methoxy-5-nitropyridine is a versatile and valuable intermediate in agrochemical synthesis, owed to its tailored electronic and steric properties. The protocols and mechanistic insights provided herein demonstrate its effective use in constructing complex molecules like sulfonylurea herbicides. A disciplined approach, grounded in a firm understanding of the compound's reactivity and safety requirements, is essential for leveraging its full synthetic potential in the development of next-generation crop protection agents.

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